molecular formula C17H17NO B8215890 (2S)-1-(diphenylmethyl)-2-methylazetidin-3-one

(2S)-1-(diphenylmethyl)-2-methylazetidin-3-one

Cat. No.: B8215890
M. Wt: 251.32 g/mol
InChI Key: NKWWUKVQOATGAN-ZDUSSCGKSA-N
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Description

(2S)-1-(diphenylmethyl)-2-methylazetidin-3-one is a chemical compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides This compound is characterized by the presence of a diphenylmethyl group attached to the nitrogen atom and a methyl group at the second position of the azetidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-(diphenylmethyl)-2-methylazetidin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diphenylmethylamine with a suitable β-lactam precursor in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions. The use of automated systems and advanced purification techniques ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-(diphenylmethyl)-2-methylazetidin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diphenylmethyl group or the methyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as alkyl halides, amines, or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted azetidinones with different functional groups.

Scientific Research Applications

(2S)-1-(diphenylmethyl)-2-methylazetidin-3-one has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-1-(diphenylmethyl)-2-methylazetidin-3-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or modulating the activity of enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • (diphenylmethyl)[(2S)-2-ethylhexyl]amine
  • Diphenylmethyl (2R)-2-{[(5S,6S)-5-{[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-{[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy}oxan-2-yl]oxy}-1-(diphenylmethoxy)-6,9,14

Uniqueness

(2S)-1-(diphenylmethyl)-2-methylazetidin-3-one is unique due to its specific structural features, such as the presence of the diphenylmethyl group and the azetidinone ring. These features contribute to its distinct chemical reactivity and potential applications in various fields. Compared to similar compounds, it may exhibit different biological activities or chemical properties, making it valuable for specific research and industrial purposes.

Properties

IUPAC Name

(2S)-1-benzhydryl-2-methylazetidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO/c1-13-16(19)12-18(13)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13,17H,12H2,1H3/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKWWUKVQOATGAN-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)CN1C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)CN1C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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